9H-Pyrido[3,4-B]indole is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms with data available.
9H-Pyrido[3,4-B]indole
CAS No.: 244-63-3
VCID: VC21337906
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
![9H-Pyrido[3,4-B]indole - 244-63-3](/images/no_structure.jpg)
Description |
9H-Pyrido[3,4-B]indole, also known as norharman or β-carboline, is a tricyclic heterocyclic compound consisting of an indole ring system fused to a pyridine ring at the 3 and 4 positions. It is a key member of the beta-carboline family, which has been extensively studied for its biological activities and potential applications in pharmaceuticals and neuroscience research. Synthesis MethodsThe synthesis of 9H-Pyrido[3,4-B]indole has been described in various chemical literature sources, including the Journal of the American Chemical Society and Tetrahedron . These methods typically involve the condensation of appropriate precursors to form the tricyclic structure. Inhibitory Effects on Cytochrome P4509H-Pyrido[3,4-B]indole has been shown to inhibit cytochrome P450-related enzyme activities. This inhibition can affect the metabolism of various compounds, including drugs and environmental toxins. The compound also reduces the mutagenicities of certain heterocyclic amines by inhibiting their metabolic activation . Cytotoxic Effects9H-Pyrido[3,4-B]indole exhibits cytotoxic effects, which have been explored in the context of cancer research. Its ability to inhibit specific cancer cell lines makes it a scaffold for designing anti-cancer drugs . Neurological EffectsThe compound is used in neuroscience research due to its potential effects on the nervous system. It is known to have toxic effects on the nervous system, which are being studied further for potential therapeutic applications . Applications in Pharmaceutical Development9H-Pyrido[3,4-B]indole serves as a scaffold for the development of new drugs, particularly in the fields of oncology and neurology. Its unique structure allows for the design of derivatives with specific biological activities, such as macrofilaricidal agents . |
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CAS No. | 244-63-3 |
Product Name | 9H-Pyrido[3,4-B]indole |
Molecular Formula | C11H8N2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 9H-pyrido[3,4-b]indole |
Standard InChI | InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H |
Standard InChIKey | AIFRHYZBTHREPW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Melting Point | 199 °C |
Physical Description | Solid |
Related CAS | 7259-44-1 (hydrochloride) |
Solubility | >25.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | eta-carboline norharman norharman hydrochloride norharmane norhormane |
Reference | Elfarra, A., et al., Drug Metab. Dispos., 26, 779 (1998) Da Costa, A., et al., Biocell, 23, 65 (1999) Janetzky, B., et al., Drug Dev. Res., 46, 51 (1999) Kutty, R., et al., Toxicol. Appl. Pharmacol., 107, 377 (1991) |
PubChem Compound | 64961 |
Last Modified | Aug 15 2023 |
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